molecular formula C6H8S2 B13481562 (5-Methylthiophen-2-yl)methanethiol

(5-Methylthiophen-2-yl)methanethiol

Cat. No.: B13481562
M. Wt: 144.3 g/mol
InChI Key: VAZXIFBACHWZIJ-UHFFFAOYSA-N
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Description

(5-Methylthiophen-2-yl)methanethiol is a sulfur-containing heterocyclic compound with the molecular formula C6H8S2. It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 5-methylthiophene-2-carboxaldehyde with a thiol reagent under suitable conditions . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thiol group.

Industrial Production Methods

Industrial production methods for (5-Methylthiophen-2-yl)methanethiol are not well-documented in the literature. the general approach would likely involve scalable synthetic routes similar to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Methylthiophen-2-yl)methanethiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield various alkyl or acyl derivatives .

Scientific Research Applications

(5-Methylthiophen-2-yl)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Methylthiophen-2-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methylthiophen-2-yl)methanethiol is unique due to the presence of both a methyl group and a thiol group on the thiophene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C6H8S2

Molecular Weight

144.3 g/mol

IUPAC Name

(5-methylthiophen-2-yl)methanethiol

InChI

InChI=1S/C6H8S2/c1-5-2-3-6(4-7)8-5/h2-3,7H,4H2,1H3

InChI Key

VAZXIFBACHWZIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CS

Origin of Product

United States

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